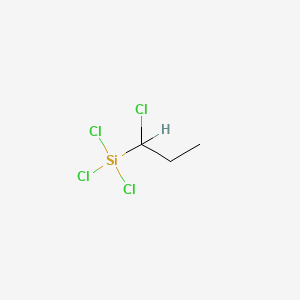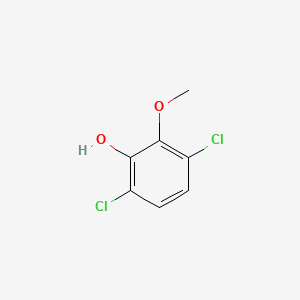
Trichloro(1-chloropropyl)silane
描述
Trichloro(1-chloropropyl)silane is an organosilicon compound with the molecular formula C₃H₆Cl₄Si. It is a colorless liquid that is primarily used as an intermediate in the production of various silane coupling agents. These agents are crucial in forming durable bonds between organic and inorganic materials, providing properties such as water and heat resistance without negatively affecting the original properties of the materials .
准备方法
Synthetic Routes and Reaction Conditions: Trichloro(1-chloropropyl)silane is typically synthesized through the hydrosilylation of allyl chloride with trichlorosilane. This reaction is catalyzed by transition metals, such as rhodium (Rh) or platinum (Pt), to achieve high efficiency and selectivity . The reaction conditions often involve moderate temperatures and the presence of a solvent to facilitate the reaction.
Industrial Production Methods: In industrial settings, the production of this compound involves the direct chlorination of technical-grade silicon with hydrogen chloride at elevated temperatures. This process yields trichlorosilane, which can then undergo further reactions to produce this compound .
化学反应分析
Types of Reactions: Trichloro(1-chloropropyl)silane undergoes several types of chemical reactions, including:
Nucleophilic Substitution: This reaction involves the replacement of the chlorine atoms with nucleophiles such as alcohols or amines, forming various silane coupling agents.
Hydrolysis: In the presence of water, this compound rapidly hydrolyzes to form siloxane polymers and hydrochloric acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alcohols, amines, and other nucleophiles.
Hydrolysis: This reaction occurs readily in the presence of moisture or water, often at room temperature.
Major Products:
Nucleophilic Substitution: The major products are various silane coupling agents, which are used in numerous industrial applications.
Hydrolysis: The major products are siloxane polymers and hydrochloric acid.
科学研究应用
Trichloro(1-chloropropyl)silane has a wide range of applications in scientific research and industry:
Chemistry: It is used as a precursor in the synthesis of organosilicon compounds and silane coupling agents.
Biology: It is employed in the modification of surfaces to enhance biocompatibility and adhesion properties.
Medicine: Research is ongoing into its potential use in drug delivery systems and medical device coatings.
作用机制
The primary mechanism of action of trichloro(1-chloropropyl)silane involves its ability to undergo nucleophilic substitution reactions. The chlorine atoms in the compound are highly reactive and can be readily replaced by nucleophiles, forming strong bonds with various substrates. This property makes it an effective coupling agent, enabling the formation of durable bonds between organic and inorganic materials .
相似化合物的比较
Trichlorosilane (HSiCl₃): Used as a precursor in the production of ultrapure silicon for the semiconductor industry.
Dichlorosilane (H₂SiCl₂): Another precursor for silicon production, often used in chemical vapor deposition processes.
Silicon Tetrachloride (SiCl₄): Used in the production of optical fibers and as a reagent in the synthesis of other silicon compounds.
Uniqueness: Trichloro(1-chloropropyl)silane is unique due to its specific structure, which allows it to act as an effective silane coupling agent. Its ability to form strong bonds with both organic and inorganic materials makes it highly valuable in various industrial applications, particularly in the production of adhesives, sealants, and coatings .
属性
IUPAC Name |
trichloro(1-chloropropyl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6Cl4Si/c1-2-3(4)8(5,6)7/h3H,2H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNYHRPNTNQYJMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC([Si](Cl)(Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6Cl4Si | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00591125 | |
| Record name | Trichloro(1-chloropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7787-88-4 | |
| Record name | Trichloro(1-chloropropyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00591125 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。











![N-[4-[(6-methoxyquinolin-8-yl)amino]pentyl]acetamide](/img/structure/B3057169.png)




